1-((3-Chloro-2-methylphenyl)sulfonyl)-3-((4-fluorophenyl)sulfonyl)azetidine
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Overview
Description
1-((3-Chloro-2-methylphenyl)sulfonyl)-3-((4-fluorophenyl)sulfonyl)azetidine is a synthetic organic compound characterized by the presence of both chloro and fluorophenyl groups attached to an azetidine ring through sulfonyl linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3-Chloro-2-methylphenyl)sulfonyl)-3-((4-fluorophenyl)sulfonyl)azetidine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of Sulfonyl Groups: The sulfonyl groups are introduced via sulfonylation reactions using sulfonyl chlorides in the presence of a base such as triethylamine.
Attachment of Chloro and Fluorophenyl Groups: The chloro and fluorophenyl groups are introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-((3-Chloro-2-methylphenyl)sulfonyl)-3-((4-fluorophenyl)sulfonyl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro and fluoro positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of corresponding amines or alcohols.
Scientific Research Applications
1-((3-Chloro-2-methylphenyl)sulfonyl)-3-((4-fluorophenyl)sulfonyl)azetidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-((3-Chloro-2-methylphenyl)sulfonyl)-3-((4-fluorophenyl)sulfonyl)azetidine involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl groups may play a crucial role in binding to these targets, leading to inhibition or activation of specific pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 1-((3-Chlorophenyl)sulfonyl)-3-((4-fluorophenyl)sulfonyl)azetidine
- 1-((3-Methylphenyl)sulfonyl)-3-((4-fluorophenyl)sulfonyl)azetidine
- 1-((3-Chloro-2-methylphenyl)sulfonyl)-3-((4-chlorophenyl)sulfonyl)azetidine
Uniqueness
1-((3-Chloro-2-methylphenyl)sulfonyl)-3-((4-fluorophenyl)sulfonyl)azetidine is unique due to the specific combination of chloro and fluorophenyl groups attached to the azetidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-(3-chloro-2-methylphenyl)sulfonyl-3-(4-fluorophenyl)sulfonylazetidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClFNO4S2/c1-11-15(17)3-2-4-16(11)25(22,23)19-9-14(10-19)24(20,21)13-7-5-12(18)6-8-13/h2-8,14H,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOHVJDCPZCLBNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClFNO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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